molecular formula C20H22N2O6S B11251704 N-(1,3-benzodioxol-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide

N-(1,3-benzodioxol-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B11251704
M. Wt: 418.5 g/mol
InChI Key: MJAGUDYLDHGWJS-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole ring, a methoxy group, and a piperidine sulfonyl group attached to a benzamide core. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the benzodioxole ring using methyl iodide and a base such as potassium carbonate.

    Sulfonylation of Piperidine: Piperidine is sulfonylated using sulfonyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The final step involves coupling the sulfonylated piperidine with the methoxy-substituted benzodioxole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
  • N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to the specific positioning of its methoxy and sulfonyl groups, which can influence its reactivity and interactions with biological targets. This distinct structure can result in different pharmacological profiles and applications compared to its analogs.

Properties

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-methoxy-5-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C20H22N2O6S/c1-26-17-8-6-15(29(24,25)22-9-3-2-4-10-22)12-16(17)20(23)21-14-5-7-18-19(11-14)28-13-27-18/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,23)

InChI Key

MJAGUDYLDHGWJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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